4-Fluoro-2-methylbenzyl bromide
Overview
Description
4-Fluoro-2-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where a bromomethyl group, a fluorine atom, and a methyl group are substituted at different positions on the benzene ring
Scientific Research Applications
4-Fluoro-2-methylbenzyl bromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
Target of Action
Compounds similar to “1-(Bromomethyl)-4-fluoro-2-methylbenzene”, such as benzyl bromide, are often used in organic synthesis due to their reactivity. They can act as alkylating agents, reacting with nucleophiles like amines, alcohols, and thiols .
Mode of Action
The bromomethyl group in “1-(Bromomethyl)-4-fluoro-2-methylbenzene” is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction. This allows the compound to form new bonds with other molecules .
Biochemical Pathways
Similar compounds can participate in various biochemical reactions, such as alkylation, leading to changes in the structure and function of biomolecules .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(Bromomethyl)-4-fluoro-2-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity to biomolecules .
Cellular Effects
1-(Bromomethyl)-4-fluoro-2-methylbenzene affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. The compound can induce changes in gene expression related to antioxidant defense mechanisms and cellular metabolism. In some cell types, it may cause alterations in mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, 1-(Bromomethyl)-4-fluoro-2-methylbenzene exerts its effects through several mechanisms. The bromomethyl group can form covalent adducts with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s activity and subsequent alterations in metabolic pathways. The fluorine atom can enhance the compound’s binding affinity to certain biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Bromomethyl)-4-fluoro-2-methylbenzene can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Bromomethyl)-4-fluoro-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses can result in oxidative stress, inflammation, and damage to vital organs .
Metabolic Pathways
1-(Bromomethyl)-4-fluoro-2-methylbenzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The compound can also interact with other enzymes and cofactors involved in detoxification processes. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, 1-(Bromomethyl)-4-fluoro-2-methylbenzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 1-(Bromomethyl)-4-fluoro-2-methylbenzene can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The reactions yield various products, including azides, thiols, nitro compounds, aldehydes, and hydrocarbons, depending on the reagents and conditions used.
Comparison with Similar Compounds
1-(Bromomethyl)-4-fluorobenzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-2-methylbenzene: Lacks the fluorine atom, affecting its chemical properties and reactivity.
4-Bromo-2-fluorotoluene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 4-Fluoro-2-methylbenzyl bromide is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which influences its reactivity and potential applications. The combination of these substituents allows for selective reactions and the formation of diverse products.
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPIAWEPVZDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395669 | |
Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862539-91-1 | |
Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 862539-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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